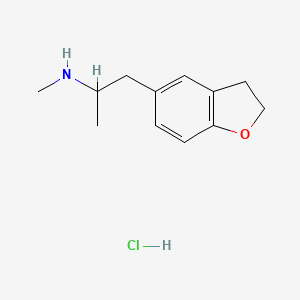
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
The synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps. One common method includes the condensation of 2,3-dihydrobenzofuran with a suitable amine, followed by methylation and subsequent formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine, by acting as a releaser or reuptake inhibitor. This modulation can lead to various physiological effects, including mood enhancement and increased energy levels .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds, such as:
5-MAPDB: This compound is structurally similar and also acts as a serotonin releaser.
MDMA: Known for its entactogenic effects, MDMA shares some pharmacological properties with 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride.
5-APDB: Another benzofuran derivative with similar effects on neurotransmitter systems
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
InChI-Schlüssel |
SNKQJPXBUWUICI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12356388.png)
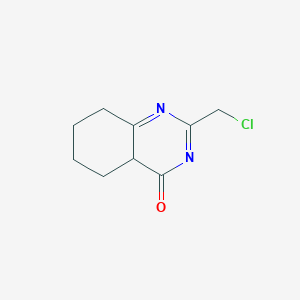

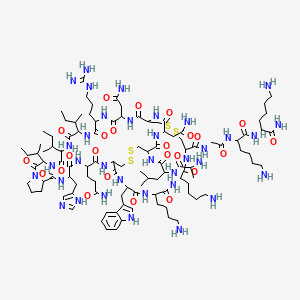
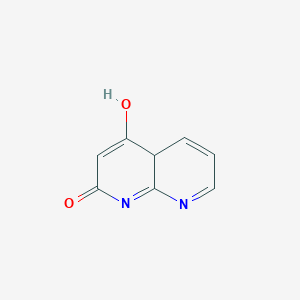
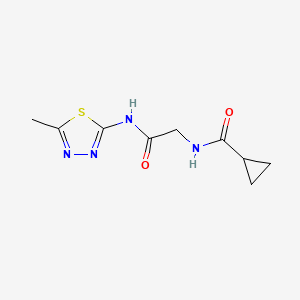
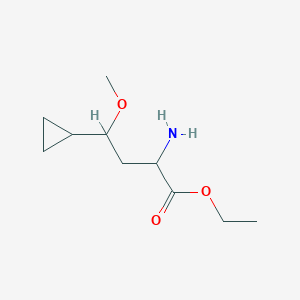

![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)
